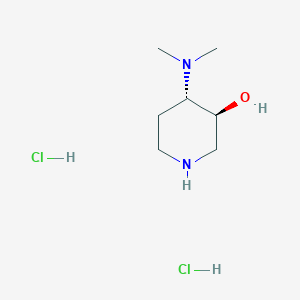

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride

説明

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride, commonly known as DMPO, is a chemical compound used in scientific research for its ability to scavenge free radicals. It was first synthesized in the 1970s and has since been used in various fields of study, including biochemistry, pharmacology, and toxicology.

科学的研究の応用

Synthesis of New Analogs and Derivatives

One application involves the synthesis of new analogues of diphenylpyraline . Researchers have converted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then separated and N-methylated to produce 2-substituted 1-methylpiperidin-4-ols. These compounds were further processed to yield analogues of diphenylpyraline, which were evaluated for their antimycobacterial activity. This process demonstrates the compound's role in developing new chemical entities with potential therapeutic applications (Weis, Kungl, & Seebacher, 2003).

Cytotoxic Activity Against Tumor Cell Lines

Another significant application is in the synthesis of compounds with cytotoxic activity against human tumor cell lines. A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes synthesized from 3-(dimethylamino)phenol demonstrated significant cytotoxic activities, showcasing the potential of derivatives of this compound in cancer research (Vosooghi et al., 2010).

Spectroscopic Properties Study

The compound has also been used in studies focusing on cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment. These studies explored the synthesis and spectroscopic properties of the compounds, highlighting the versatility of the compound in developing materials with unique optical properties (Krasnaya et al., 2009).

Development of Orthogonally Protected Amino Acid Analogs

Moreover, it has been utilized in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine , showcasing its utility in the synthesis of complex molecules for biochemical and pharmaceutical research (Hammarström et al., 2005).

Reversible Hydrogen Storage

In the field of energy, substituted piperidines, including those derived from the compound , have been compared for their usability as reversible organic hydrogen storage mediums. This research is crucial for developing sustainable energy solutions, particularly for hydrogen-powered fuel cells (Cui et al., 2008).

作用機序

Target of Action

For instance, a related compound, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, has been shown to interact with cyclopentanocucurbit6uril (CyP6Q6) .

Mode of Action

, generating strong fluorescence. This suggests that trans-4-(Dimethylamino)-3-piperidinol dihydrochloride might also interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

For example, a study on the synthesis of trans-4-hydroxyproline showed increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Result of Action

Related compounds have been shown to produce strong fluorescence when interacting with their targets , suggesting that this compound might also have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

特性

IUPAC Name |

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-3-4-8-5-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPQJIVCCOTKW-JFYKYWLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNCC1O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCNC[C@@H]1O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

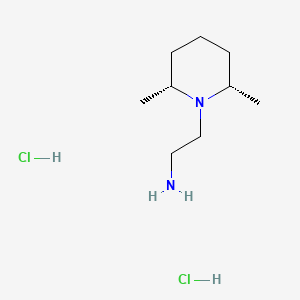

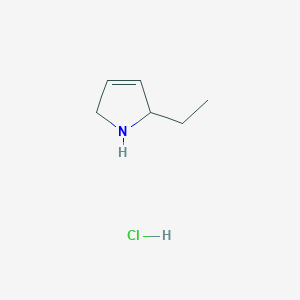

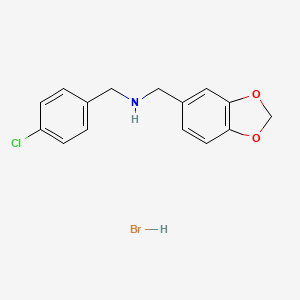

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/structure/B3107141.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)

![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)

amine hydrochloride](/img/structure/B3107228.png)